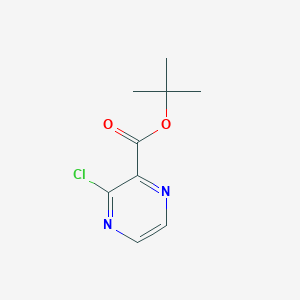![molecular formula C11H12IN3O2 B13930492 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B13930492.png)
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol is a complex organic compound with the molecular formula C11H13IN2O2 This compound is characterized by the presence of an iodine atom, a tetrahydropyran ring, and a pyrazolopyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol typically involves multiple steps. One common method starts with the preparation of the pyrazolopyridine core, followed by the introduction of the tetrahydropyran group and the iodine atom. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations.
Formation of Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Tetrahydropyran Group: This can be achieved through the reaction of the pyrazolopyridine intermediate with tetrahydropyran derivatives in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to remove the iodine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium azide, potassium thiocyanate, or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the iodine atom.
科学研究应用
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets. The iodine atom and the hydroxyl group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, or other biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with different positioning of the iodine atom.
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Contains an indazole core instead of a pyrazolopyridine core.
Uniqueness
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C11H12IN3O2 |
|---|---|
分子量 |
345.14 g/mol |
IUPAC 名称 |
3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-5-ol |
InChI |
InChI=1S/C11H12IN3O2/c12-10-8-5-7(16)6-13-11(8)15(14-10)9-3-1-2-4-17-9/h5-6,9,16H,1-4H2 |
InChI 键 |
UUBPWLBXOHNDPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C3=C(C=C(C=N3)O)C(=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-](/img/structure/B13930457.png)




